molecular formula C8H6N2O2 B093526 3-(1,3,4-Oxadiazol-2-yl)phenol CAS No. 5378-29-0

3-(1,3,4-Oxadiazol-2-yl)phenol

Cat. No. B093526
CAS RN: 5378-29-0
M. Wt: 162.15 g/mol
InChI Key: CSMNFUDFDBVTHP-UHFFFAOYSA-N
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Description

“3-(1,3,4-Oxadiazol-2-yl)phenol” is a chemical compound with the molecular formula C8H6N2O2 . It is a heterocyclic compound, which means it contains atoms of at least two different elements in its rings .


Synthesis Analysis

The synthesis of 1,3,4-oxadiazole derivatives, including “3-(1,3,4-Oxadiazol-2-yl)phenol”, has been reported in various studies . The synthesis process often involves the reaction of hydrazides with POCl3 .


Molecular Structure Analysis

The molecular structure of “3-(1,3,4-Oxadiazol-2-yl)phenol” consists of a phenol group attached to a 1,3,4-oxadiazole ring . The molecular weight of this compound is 162.15 g/mol .


Chemical Reactions Analysis

While specific chemical reactions involving “3-(1,3,4-Oxadiazol-2-yl)phenol” are not detailed in the search results, 1,3,4-oxadiazole derivatives are known to participate in various chemical reactions .


Physical And Chemical Properties Analysis

“3-(1,3,4-Oxadiazol-2-yl)phenol” is a solid compound . More specific physical and chemical properties such as melting point, solubility, and UV-Visible analysis are not provided in the search results .

Scientific Research Applications

Anticancer Activity

The compound has been found to have potential anticancer activity. A study revealed that certain analogues of this compound showed comparable efficacy within the IC50 range (1 to 7 μM), when compared with doxorubicin, a reference drug .

Antimicrobial Activity

The compound has demonstrated significant antimicrobial activity. It has been tested against various Gram-positive and Gram-negative bacteria, as well as fungi. Some derivatives bearing a bromo or iodo group exhibited very good antimicrobial activity .

Antioxidant Potential

The compound has shown antioxidant potential. The antioxidant potential of the synthesized derivatives was assessed by the DPPH assay (free radical scavenging method). Ascorbic acid was used as a reference drug to assess the antioxidant properties of the newly synthesized derivatives .

Anti-inflammatory Activity

Compounds containing the 1,3,4-oxadiazole moiety, such as “3-(1,3,4-Oxadiazol-2-yl)phenol”, have been found to exhibit anti-inflammatory properties .

Anticonvulsant Activity

The 1,3,4-oxadiazole moiety, present in the compound, has been associated with anticonvulsant activity .

Antihypertensive Properties

The compound has been linked to antihypertensive properties, making it potentially useful in the treatment of high blood pressure .

Antiviral Properties

The compound has been found to exhibit antiviral properties, which could make it useful in the treatment of various viral infections .

Antidiabetic Properties

The compound has been associated with antidiabetic properties, indicating potential use in the treatment of diabetes .

Safety and Hazards

According to the safety information provided by Sigma-Aldrich, “3-(1,3,4-Oxadiazol-2-yl)phenol” is classified as Acute Tox. 4 Oral, indicating that it may be harmful if swallowed .

Future Directions

The future directions for the research and application of “3-(1,3,4-Oxadiazol-2-yl)phenol” and its derivatives could involve further exploration of their biological activities, such as their potential as viral entry inhibitors against SARS-CoV-2 .

properties

IUPAC Name

3-(1,3,4-oxadiazol-2-yl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O2/c11-7-3-1-2-6(4-7)8-10-9-5-12-8/h1-5,11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSMNFUDFDBVTHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)O)C2=NN=CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70401702
Record name 3-(1,3,4-oxadiazol-2-yl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70401702
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(1,3,4-Oxadiazol-2-yl)phenol

CAS RN

5378-29-0
Record name 3-(1,3,4-Oxadiazol-2-yl)phenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5378-29-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(1,3,4-oxadiazol-2-yl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70401702
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(1,3,4-oxadiazol-2-yl)phenol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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